molecular formula C17H16N4O3 B2502240 (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034350-45-1

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2502240
CAS No.: 2034350-45-1
M. Wt: 324.34
InChI Key: XOOBPNZXBYMYTJ-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Crystal Packing

Research by Sharma et al. (2019) on 1,2,4-oxadiazole derivatives, including compounds structurally similar to "(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone," highlighted the importance of non-covalent interactions such as lone pair-π interaction and halogen bonding in their supramolecular architectures. These interactions play a crucial role in the stabilization of molecular conformations and crystal packing, which is essential for developing new materials with specific physical properties (Sharma, Mohan, Gangwar, & Chopra, 2019).

Antibacterial Activity

Rai et al. (2010) synthesized a series of 1,2,4-oxadiazole derivatives and investigated their antibacterial activity. The study found that specific derivatives exhibited significant activity against various bacterial strains, indicating their potential as antibacterial agents. Such findings are crucial for the development of new antibiotics to combat resistant bacterial infections (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).

Anticancer Evaluation

Gouhar and Raafat (2015) explored the synthesis of compounds with the oxadiazole moiety for anticancer evaluation. The research demonstrated the potential of these compounds as anticancer agents, highlighting the importance of structural diversity in the search for new cancer therapies (Gouhar & Raafat, 2015).

Antimicrobial and Antifungal Activity

Ali and Shaharyar (2007) synthesized oxadiazole mannich bases and evaluated their antimycobacterial activity against Mycobacterium tuberculosis. The study found that certain compounds were highly active against both standard and isoniazid-resistant strains of M. tuberculosis, suggesting their potential use in treating tuberculosis (Ali & Shaharyar, 2007).

Drug-likeness and Microbial Investigation

Pandya et al. (2019) conducted in silico ADME prediction and in vitro microbial investigation of synthesized compounds, demonstrating their good to moderate activity against bacterial and fungal strains. This study emphasizes the importance of computational methods in predicting the drug-likeness and potential therapeutic applications of new compounds (Pandya, Dave, Patel, & Desai, 2019).

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-7-15(19-24-11)17(22)21-8-13(12-5-3-2-4-6-12)14(9-21)16-18-10-23-20-16/h2-7,10,13-14H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOBPNZXBYMYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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